7-Fluoroquinoline-6-carboxylic acid
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Overview
Description
7-Fluoroquinoline-6-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 7-Fluoroquinoline-6-carboxylic acid, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms a ternary complex of drug, enzyme, and DNA, which blocks the progress of the replication fork .
Biochemical Pathways
The action of this compound on DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes . This disruption leads to the cessation of bacterial growth and eventually results in bacterial death .
Pharmacokinetics
They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation . By disrupting the normal function of key bacterial enzymes, it effectively halts the replication of bacterial DNA, leading to bacterial death .
Action Environment
The efficacy and stability of this compound, like other fluoroquinolones, can be influenced by various environmental factors. In general, factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of fluoroquinolones .
Biochemical Analysis
Biochemical Properties
7-Fluoroquinoline-6-carboxylic acid, like other fluoroquinolones, exhibits a high level of antibacterial activity . This is due to its ability to inhibit bacterial DNA-gyrase, an enzyme crucial for bacterial DNA replication . The interaction between this compound and bacterial DNA-gyrase disrupts the supercoiling process of bacterial DNA, thereby inhibiting bacterial growth .
Cellular Effects
The primary cellular effect of this compound is its inhibition of bacterial DNA-gyrase . This results in the disruption of bacterial DNA replication, leading to cell death . Additionally, fluoroquinolones have been shown to have a broad spectrum of activity, affecting both Gram-negative and Gram-positive bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial DNA-gyrase . This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication . By inhibiting this enzyme, this compound disrupts the supercoiling process, leading to the inhibition of bacterial DNA replication .
Metabolic Pathways
Fluoroquinolones are known to be metabolized in the liver, primarily through the cytochrome P450 system .
Subcellular Localization
Fluoroquinolones are known to accumulate in lysosomes due to their basic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the nucleophilic substitution of halogen atoms or diaza groups, followed by cyclization reactions . For instance, the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline can yield 7-fluoro-5,6,8-trichloroquinoline, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production methods often involve large-scale cyclization and fluorination reactions under controlled conditions. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
7-Fluoroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential antibacterial and antiviral properties.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison: 7-Fluoroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other fluoroquinolones, it may exhibit different levels of antibacterial activity and spectrum of action . The presence of the fluorine atom at the 7-position enhances its ability to penetrate bacterial cells and inhibit DNA synthesis .
Properties
IUPAC Name |
7-fluoroquinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHNCINXJHQIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1061650-21-2 |
Source
|
Record name | 7-fluoroquinoline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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